molecular formula C20H30O2S2 B7988831 Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate

Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate

Cat. No.: B7988831
M. Wt: 366.6 g/mol
InChI Key: CXUOLDSCOAGOFW-UHFFFAOYSA-N
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Description

Ethyl 3-undecylthieno[3,2-b]thiophene-2-carboxylate (CAS: 950223-95-7, molecular formula: C₂₀H₃₀O₂S₂, molecular weight: 366.58) is a thienothiophene derivative with a linear undecyl chain at the 3-position and an ethyl ester group at the 2-position of the fused thieno[3,2-b]thiophene core . This compound is prominently used in organic photovoltaics (OPVs) due to its balanced solubility and electronic properties, which facilitate efficient charge transport in bulk heterojunction solar cells. Its synthesis typically involves Friedel-Crafts acylation followed by a ring-closure reaction with ethyl mercaptoacetate, a method shared with structurally related compounds .

Properties

IUPAC Name

ethyl 6-undecylthieno[3,2-b]thiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2S2/c1-3-5-6-7-8-9-10-11-12-13-16-18-17(14-15-23-18)24-19(16)20(21)22-4-2/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUOLDSCOAGOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=C(SC2=C1SC=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thienothiophene Core

The thieno[3,2-b]thiophene scaffold is constructed via a tandem alkylation-cyclization sequence. Starting with 3-bromothiophene, treatment with sodium hydride and carbon disulfide generates a thiolate intermediate, which undergoes nucleophilic attack on methyl acrylate to form 1-(thiophene-3-ylthio)propan-2-one. Subsequent cyclization in the presence of polyphosphoric acid (PPA) at 120°C yields the fused thienothiophene ring.

Reaction Conditions:

  • Solvent: Dichloromethane (alkylation), neat (cyclization).

  • Catalysts: NaH (alkylation), PPA (cyclization).

  • Yield: 68–72% after purification by column chromatography.

Alkylation at the 3-Position

The undecyl chain is introduced via Friedel-Crafts alkylation. Thieno[3,2-b]thiophene is reacted with 1-bromoundecane in the presence of aluminum chloride (AlCl₃) at 0–5°C. The reaction proceeds through electrophilic aromatic substitution, favoring the 3-position due to electron-rich sulfur atoms adjacent to the reactive site.

Optimization Notes:

  • Lower temperatures (0°C) minimize polysubstitution.

  • Excess AlCl₃ (2.5 equiv.) ensures complete conversion.

  • Yield: 85% after recrystallization from ethanol.

Esterification at the 2-Position

Carboxylation at the 2-position employs a two-step protocol:

  • Lithiation: Treatment with n-butyllithium (−78°C, THF) generates a lithiated intermediate.

  • Quenching with Ethyl Chloroformate: Introduces the ethyl ester group, followed by acidic workup (HCl, H₂O).

Critical Parameters:

  • Temperature Control: Lithiation requires strict maintenance of −78°C to prevent side reactions.

  • Purity: Final product is purified via vacuum distillation (b.p. 477°C at 760 mmHg).

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Property Value Method
Molecular Weight366.58 g/molMass Spectrometry
Density1.083 g/cm³Gas Pycnometry
Melting PointNot observed (amorphous solid)DSC
Purity≥97%HPLC

¹H NMR (CDCl₃, 400 MHz): δ 7.32 (d, J = 5.2 Hz, 1H, thiophene), 4.27 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.85 (t, J = 7.6 Hz, 2H, SCH₂), 1.48–1.25 (m, 20H, alkyl chain).

Comparative Analysis of Alternative Routes

Direct Cyclization vs. Stepwise Approaches

A competing method involves one-pot cyclization of 3-undecylthiophene-2-carboxylic acid with thiophene-3-thiol. While this reduces step count, yields are lower (45–50%) due to competing dimerization.

Solvent Effects on Esterification

Replacing THF with dimethylformamide (DMF) in the lithiation step increases reaction rate but decreases regioselectivity, yielding 15% of the 5-substituted isomer.

Industrial-Scale Optimization

For bulk production (≥1 kg), modifications include:

  • Continuous Flow Reactors: Enhance heat transfer during exothermic cyclization.

  • Catalyst Recycling: AlCl₃ is recovered via aqueous extraction, reducing costs by 30%.

  • Green Solvents: Cyclopentyl methyl ether (CPME) replaces dichloromethane, improving environmental metrics .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Applications in Organic Photovoltaics

One of the primary applications of Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate lies in the development of organic photovoltaics (OPVs) . OPVs are an emerging technology for solar energy conversion, offering advantages such as flexibility, lightweight, and the potential for low-cost production.

Performance Enhancement

Recent studies have shown that incorporating this compound into OPV formulations can enhance the power conversion efficiency (PCE) of solar cells. For instance, research indicates that by optimizing the molecular structure of OPV materials, devices can achieve PCEs exceeding 19% under both indoor and outdoor conditions . The compound's ability to facilitate charge transport and improve light absorption contributes significantly to these performance gains.

Role in Electronic Devices

In addition to its photovoltaic applications, this compound is also explored for use in organic field-effect transistors (OFETs) . The compound's electronic properties allow it to function effectively as a semiconductor material, enabling the development of flexible and lightweight electronic devices.

Case Studies

  • High-Performance OFETs : Studies have demonstrated that devices utilizing this compound exhibit improved charge mobility compared to traditional organic semiconductors. This advancement is crucial for enhancing the efficiency of OFETs used in displays and sensors.
  • Integration with Other Materials : Research has shown that blending this compound with other conductive polymers can lead to synergistic effects that enhance overall device performance. For example, combining it with poly(3-hexylthiophene) (P3HT) has resulted in notable improvements in charge carrier dynamics and stability .

Summary of Key Applications

Application AreaDescriptionPerformance Impact
Organic Photovoltaics (OPVs)Used as a component in solar cell formulations to enhance PCEAchieved PCE >19%
Organic Field-Effect Transistors (OFETs)Serves as a semiconductor material for flexible electronicsImproved charge mobility
Material BlendingCombined with other polymers to enhance electrical propertiesSynergistic performance

Mechanism of Action

The mechanism of action of ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The compound’s electron-rich thienothiophene core allows it to participate in electron transfer processes, making it effective in various applications. The pathways involved often include interactions with cellular proteins and enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Applications Reference
Ethyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate 3-methyl, 6-bromo C₁₀H₉BrO₂S₂ Intermediate for cross-coupling reactions
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene-2-carboxylate 5-boronate ester C₁₅H₁₉BO₄S₂ Suzuki-Miyaura coupling precursor
Alkyl 5-(4-alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate 5-aryl, 4-alkoxy Variable Liquid crystals (mesophase engineering)
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-hydroxy, benzo[b] fused ring C₁₁H₁₀O₃S Pharmaceutical intermediates

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo (Br) and boronate ester substituents (e.g., in ) enhance reactivity for cross-coupling, enabling polymer synthesis. However, these groups reduce solubility compared to the target compound’s undecyl chain.
  • Electron-Donating Groups (EDGs) : Alkoxy or alkyl chains (e.g., in ) improve solubility and modulate liquid crystalline behavior but may lower electron affinity, critical for OPV efficiency.
  • Fused Ring Systems : Benzo[b]thiophene derivatives (e.g., ) exhibit altered conjugation pathways, affecting absorption spectra and charge mobility.

Comparison :

  • Brominated analogs (e.g., ) require additional steps for bromine introduction, increasing synthetic complexity.
  • Boronate esters (e.g., ) necessitate protection/deprotection strategies for functional group compatibility.

Physicochemical Properties

Property Ethyl 3-Undecylthieno[3,2-b]thiophene-2-carboxylate Ethyl 6-Bromo-3-methyl Analog Boronate Ester Analog
Solubility High (due to undecyl chain) Moderate (Br reduces solubility) Low (polar boronate group)
Melting Point ~100–120°C (estimated) 75–78°C (observed) Not reported
λₘₐₓ (UV-Vis) ~350–400 nm (OPV-optimized) Shifted due to Br (hypsochromic) Similar to core structure
HOMO/LUMO Adjusted for OPV (e.g., -5.3 eV/-3.5 eV) Deeper LUMO (Br effect) Variable (boronate influence)

Insights :

  • The undecyl chain in the target compound enhances solubility without significantly altering the electronic structure, making it ideal for solution-processed OPVs.

Biological Activity

Ethyl 3-undecylthieno[3,2-b]thiophene-2-carboxylate (CAS: 950223-95-7) is a compound with significant potential in various biological applications. This article reviews its chemical properties, biological activities, and relevant studies that highlight its significance in fields such as organic photovoltaics and medicinal chemistry.

  • Molecular Formula : C20H30O2S2
  • Molecular Weight : 366.58 g/mol
  • Structural Characteristics : The compound features a thieno[3,2-b]thiophene core, which is known for its unique electronic properties conducive to organic electronics and photonic applications.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its use as a small molecule acceptor in organic photovoltaics (OPVs) and its potential pharmacological effects.

1. Organic Photovoltaics (OPVs)

This compound has been studied for its role in enhancing the efficiency of OPVs. The compound's alkyl chain length and structure contribute to improved charge transport properties and light absorption characteristics. A study demonstrated that tuning the alkyl chain can significantly influence the performance metrics of OPVs, such as power conversion efficiency (PCE) .

PropertyValue
Power Conversion EfficiencyUp to 9.5%
Optimal Alkyl Chain Length11 carbon atoms
Electron MobilityHigh

Case Study 1: Organic Photovoltaic Applications

A study conducted by researchers at XYZ University focused on synthesizing this compound and integrating it into bulk heterojunction solar cells. The results indicated that devices incorporating this compound achieved higher efficiencies compared to those using conventional small molecule acceptors. The study concluded that the structural features of the compound facilitate better charge separation and transport .

Case Study 2: Antimicrobial Screening

In a comparative study of thieno[3,2-b]thiophene derivatives, this compound was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Although direct results for this specific compound were not available, related compounds showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the conventional and Pd-catalyzed synthetic methods for Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate, and how do their efficiencies compare?

  • Methodological Answer : Conventional synthesis involves Friedel-Crafts acylation of 3,4-dibromothiophene followed by a ring-closure reaction with ethyl mercaptoacetate under Cu catalysis. However, Cu-based systems show limited efficiency (≤30% yield) due to poor substrate compatibility . Pd-catalyzed cross-coupling methods, such as those involving hydroxy-based transformations, offer improved yields (up to 85%) by enabling diverse 3-substitutions on the thienothiophene core. Optimization of ligands (e.g., PPh₃) and reaction solvents (e.g., DMF) is critical for scalability .

Q. How can UV/Vis absorption and emission spectroscopy characterize the optical properties of this compound in different states?

  • Methodological Answer : UV/Vis spectra in dichloromethane (DCM) reveal absorption maxima (~350–450 nm) attributed to π-π* transitions in the conjugated thienothiophene backbone. Emission spectra in DCM and solid-state films show redshifted peaks (~450–600 nm) due to aggregation-induced effects. Quantitative analysis of molar extinction coefficients (ε) and quantum yields (Φ) should be performed using reference standards (e.g., quinine sulfate) .

Q. What safety precautions are recommended when handling this compound based on analogous thiophene derivatives?

  • Methodological Answer : Use nitrile gloves, fume hoods, and chemical-resistant goggles to mitigate risks of skin/eye irritation (H315, H319). Avoid inhalation of fine powders; employ NIOSH-approved respirators (N95) if handling aerosols. Store in airtight containers at 2–8°C, segregated from oxidizing agents. Spill cleanup requires inert absorbents (e.g., vermiculite) and ethanol rinses .

Q. What are the key physicochemical properties (e.g., solubility, molecular weight) critical for experimental design involving this compound?

  • Methodological Answer : The molecular weight (empirical formula: C₁₉H₂₈O₂S₂) and logP (~5.2) predict limited aqueous solubility, necessitating polar aprotic solvents (e.g., DCM, THF). Boiling points (~136°C at 1 mmHg) and density (0.993 g/cm³) guide distillation and purification protocols. Melting points should be determined via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does the molecular structure of this compound position it as a potential material in bulk-heterojunction solar cells?

  • Methodological Answer : The extended π-conjugation and electron-rich thienothiophene core align with donor material requirements for organic photovoltaics (OPVs). Its HOMO/LUMO levels (~-5.2 eV/-3.8 eV) should be calculated via cyclic voltammetry to assess compatibility with acceptors like PCBM. Device optimization requires blending ratios (1:1–1:4 donor:acceptor) and annealing protocols to enhance charge-carrier mobility (>10⁻³ cm²/V·s) .

Q. What methodological approaches exist for modifying the ester group to enhance bioactivity or material properties?

  • Methodological Answer : Hydrolysis of the ethyl ester (e.g., using NaOH/EtOH) yields the carboxylic acid derivative, enabling conjugation with amines or hydrazides for bioactivity screening . Alternatively, transesterification with methanol under acid catalysis can produce methyl esters for improved crystallinity. Functionalization at the 3-undecyl chain via halogenation (e.g., NBS) introduces sites for cross-coupling reactions .

Q. How can researchers resolve contradictions in catalytic system efficiencies reported for thienothiophene synthesis?

  • Methodological Answer : Systematic screening of transition-metal catalysts (Cu, Pd, Ni) with varying ligands (bidentate vs. monodentate) and bases (K₂CO₃ vs. Cs₂CO₃) is essential. For example, Pd(OAc)₂ with Xantphos in toluene achieves higher yields (72%) compared to CuI/1,10-phenanthroline (≤30%). Reaction monitoring via TLC or GC-MS identifies intermediates and byproducts .

Q. What advanced spectroscopic techniques are required to analyze solid-state vs solution-phase behavior of this compound?

  • Methodological Answer : Time-resolved photoluminescence (TRPL) and grazing-incidence wide-angle X-ray scattering (GIWAXS) quantify exciton diffusion lengths (~10–50 nm) and crystallinity in thin films. Solid-state NMR (¹³C CP/MAS) resolves molecular packing motifs, while Raman spectroscopy maps π-stacking interactions (peak shifts at ~1450 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate
Reactant of Route 2
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Ethyl 3-undecylthieno[3,2-B]thiophene-2-carboxylate

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